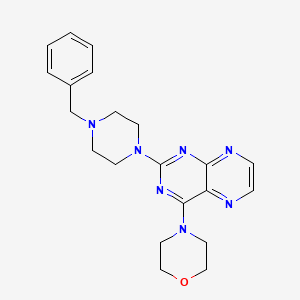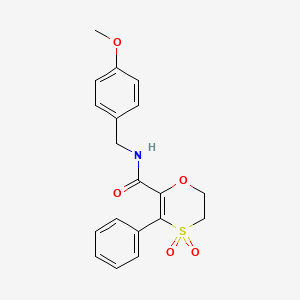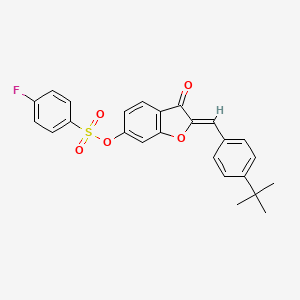
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a morpholine ring attached to a pteridine core. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the benzylpiperazine and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The benzylpiperazine and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Aplicaciones Científicas De Investigación
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: The compound is investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(4-Benzylpiperazin-1-yl)-4-(morpholin-4-yl)pteridine can be compared with other similar compounds, such as:
2-(4-Benzylpiperazin-1-yl)-4-(piperidin-4-yl)pteridine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
2-(4-Benzylpiperazin-1-yl)-4-(pyrrolidin-4-yl)pteridine: The presence of a pyrrolidine ring can also influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H25N7O |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[2-(4-benzylpiperazin-1-yl)pteridin-4-yl]morpholine |
InChI |
InChI=1S/C21H25N7O/c1-2-4-17(5-3-1)16-26-8-10-28(11-9-26)21-24-19-18(22-6-7-23-19)20(25-21)27-12-14-29-15-13-27/h1-7H,8-16H2 |
Clave InChI |
PDLOQNDEGQUXEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Methylbutan-2-yl)phenoxy]propanamide](/img/structure/B15107386.png)
![5-[(2-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B15107404.png)
![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B15107414.png)
![5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15107416.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15107423.png)
![4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol](/img/structure/B15107426.png)

![6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15107433.png)
![tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15107457.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate](/img/structure/B15107465.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B15107468.png)
![N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B15107471.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide](/img/structure/B15107478.png)
